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Introduction

CAP3 (Contig Assembly Program 3) is a widely used bioinformatics software for the assembly
of DNA sequence fragments into longer, continuous sequences known as contigs.[1][2] It is
particularly effective for smaller-scale sequencing projects, such as plasmid sequencing, PCR
product sequencing, and expressed sequence tag (EST) assembly. The program uses a
combination of overlap detection, scoring, and forward-reverse constraints to accurately
assemble reads, even in the presence of sequencing errors and repeats.[3][4][5] This
application note provides a detailed protocol for using CAP3 and summarizes its key features
and expected performance.

Key Features of CAP3

» Clipping of Low-Quality Regions: CAP3 can automatically clip 5' and 3' low-quality regions of
reads, improving the accuracy of the final consensus sequence.[3][4][5]

o Use of Quality Values: The software utilizes base quality scores (e.g., from Phred) in the
computation of overlaps between reads and in the generation of the consensus sequence.[3]

[4]15]

o Forward-Reverse Constraints: CAP3 can use forward-reverse constraints, typically from
paired-end sequencing, to correct assembly errors and link contigs across gaps.[3][4][5]
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e Multiple Output Formats: The program generates several output files, including the
assembled contigs, unassembled reads (singlets), and an ACE file for viewing the assembly
in graphical tools like CONSED.[6]

Experimental Workflow

The overall workflow for contig assembly using CAP3 is depicted below. This process begins
with the preparation of input sequence data and culminates in the analysis of the assembled

contigs.
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CAP3 experimental workflow.

Experimental Protocol

This protocol outlines the step-by-step procedure for assembling sequence reads using CAP3

from the command line.
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4.1. Data Preparation

o Sequence File (Required): Your input sequence reads must be in a multi-FASTA format file.
Let's name this file your_reads.fasta.

e Quality File (Optional): If you have base quality scores, they should be in a separate file in
Phred format. This file must be named your_reads.fasta.qual.

o Constraint File (Optional): For paired-end reads, a forward-reverse constraint file can be
provided. This file must be named your_reads.fasta.con. Each line in this file specifies a
constraint in the format: read_Aread B min_distance max_distance.

4.2. Running CAP3
The basic command to run CAP3 is as follows:

This command will take your_reads.fasta as input and redirect the main assembly output to a
file named your_assembly.cap. CAP3 will automatically look for the optional quality and
constraint files in the same directory.

4.3. Command-Line Options

CAP3 provides several command-line options to customize the assembly process. The most
common options are summarized in the table below.
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Option Description Default Value
Specify the band expansion
-a ] 20
size.
b Specify the base quality cutoff 20
for differences.
Specify the base quality cutoff 12
-C
for clipping.
Specify the maximum gscore
-d pecify _ a 250
sum at differences.
¢ Specify the maximum gap 20
length in overlaps.
-g Specify the gap penalty factor. 6
Specify the maximum
-h pecily 20
overhang percent length.
] Specify the segment score 20
-i
cutoff for overlaps.
A Specify the chain score cutoff. 80
-m Specify the match score factor. 2
Specify the mismatch score .
-n -
factor.
Specify the overlap length
-0 40
cutoff.
Specify the overlap percent
P — 90
identity cutoff.
Specify the reverse orientation N
-r
value.
Specify the overlap similarit
R pecify p y 900

score cutoff.
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Specify the max number of
-t 300
word matches.

-y Specify the clipping range. 100

Specify the min number of

good reads at clip position.

For a typical assembly, the default parameters are often sufficient. However, for datasets with
different characteristics (e.g., shorter reads, higher error rates), adjusting these parameters
may be necessary.

4.4. Interpreting the Output

CAP3 generates several output files:

your_assembly.cap: The main output file containing the detailed assembly information
(redirected from standard output).

e your_reads.fasta.cap.contigs: A FASTA file containing the consensus sequences of the
assembled contigs.[6]

e your_reads.fasta.cap.contigs.qual: A file with the quality scores for the consensus
sequences.

e your_reads.fasta.cap.singlets: A FASTA file containing the reads that were not assembled
into any contig.[6]

e your_reads.fasta.cap.ace: An ACE format file that can be used for visualization and editing of
the assembly in programs like CONSED.[6]

e your_reads.fasta.cap.info: A file containing additional information about the assembly
process.[6]

Expected Results and Performance

The performance of CAP3 can be evaluated based on several metrics. The following table
summarizes assembly statistics from a published study using CAP3 on four different BAC
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datasets.
Length of
Average . Number of
Number of Running Assembled
Data Set Read ) ] Large
Reads Time (min) . Sequence
Length (bp) Contigs
(bp)
203 1812 598 2.5 1 90,292
216 2353 614 3.8 1 132,057
322F16 3121 623 6.2 1 157,982
526N18 3589 607 7.5 2 180,128

Data adapted from Huang, X. and Madan, A. (1999) CAP3: A DNA Sequence Assembly
Program, Genome Research, 9: 868-877.[3]

In another comparative study, CAP3 was used to assemble a larger dataset of 454 reads.

Metric Value
Number of input reads 779,112
Number of assembled reads 576,882
Number of contigs 72,540
Number of singlets 202,230
Total size of contigs (Mb) 38.4
Average reads per contig 8

Data adapted from a study comparing CAP3 and CLC assemblers.[5]

These results demonstrate the capability of CAP3 to effectively assemble sequence data into a
smaller number of contigs, providing a solid foundation for further genomic analysis. The
number and size of contigs will vary depending on the complexity of the genome, the
sequencing depth, and the read length.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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